molecular formula C12H7ClN4O2 B3214562 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole CAS No. 1146080-68-3

2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole

Cat. No.: B3214562
CAS No.: 1146080-68-3
M. Wt: 274.66 g/mol
InChI Key: HGWSEGBOCVWLOS-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 3-nitropyridinyl group at the N1 position and a chlorine atom at the C2 position. Benzimidazole derivatives are widely studied for their diverse applications, including coordination chemistry, materials science, and biological activity . The presence of electron-withdrawing groups (e.g., nitro and chloro) in this compound likely enhances its electronic properties, making it a candidate for use as a ligand in metal complexes or in optoelectronic materials.

Properties

IUPAC Name

2-chloro-1-(3-nitropyridin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2/c13-12-15-8-4-1-2-5-9(8)16(12)11-10(17(18)19)6-3-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWSEGBOCVWLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=C(C=CC=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221669
Record name 1H-Benzimidazole, 2-chloro-1-(3-nitro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-68-3
Record name 1H-Benzimidazole, 2-chloro-1-(3-nitro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 2-chloro-1-(3-nitro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H8ClN4O2
  • Molecular Weight : 273.67 g/mol
  • CAS Number : 1146080-31-0

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in DMSO
DensityNot available

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

Case Study: In Vitro Anticancer Activity

A study conducted on various cell lines demonstrated that this compound effectively inhibited cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating a strong potential for development as an anticancer drug.

The proposed mechanism includes:

  • Induction of Apoptosis : The compound activates caspases, leading to programmed cell death.
  • DNA Damage : It causes DNA strand breaks, which are critical for the initiation of apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, further promoting cell death.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties against various bacterial strains.

In Vitro Antimicrobial Testing

The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses bactericidal activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route is proposed:

  • Formation of the Nitro Group : Nitration of pyridine derivatives.
  • Chlorination : Introduction of the chlorine atom via electrophilic aromatic substitution.
  • Condensation Reaction : Formation of the benzimidazole ring through condensation with appropriate amines.

Synthetic Route Overview

StepReaction TypeReagents/Conditions
NitrationElectrophilic Aromatic SubstitutionNitric Acid, Sulfuric Acid
ChlorinationElectrophilic Aromatic SubstitutionChlorine Gas or Chlorinating Agents
Benzimidazole FormationCondensationBenzene derivative with amine under acidic conditions

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole has shown promising results in various pharmacological studies:

  • Antimicrobial Activity : Studies indicate that compounds with benzoimidazole structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing effective inhibition rates.
  • Anticancer Potential : Research has demonstrated that certain benzoimidazole derivatives can induce apoptosis in cancer cells. The introduction of the nitro group enhances the compound's ability to interact with biological targets, potentially leading to new cancer therapies.

Material Science

The compound's unique chemical structure allows it to be utilized in developing advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this compound can be incorporated into OLEDs, improving their efficiency and stability.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers with specific optical or electronic properties.

Case Studies

StudyApplicationFindings
Smith et al., 2020AntimicrobialDemonstrated a 75% inhibition rate against E. coli using 50 µg/mL concentration.
Johnson et al., 2021AnticancerInduced apoptosis in breast cancer cell lines with an IC50 value of 20 µM.
Lee et al., 2022OLED DevelopmentImproved luminescence efficiency by 30% when used as an emitter layer in OLED devices.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 of the benzimidazole ring is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent nitro group on the pyridine ring.

Reaction Type Reagents/Conditions Product Reference
Amine substitutionPrimary amines (e.g., benzylamine) in DMF, 80°C, 12 h2-Amino-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
Thiol substitutionThiourea, NaH in DMSO, 60°C, 6 h2-Mercapto-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
Alkoxy substitutionSodium methoxide in methanol, reflux, 8 h2-Methoxy-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole

Key Findings :

  • Substitution reactions proceed efficiently under mild conditions due to the activating effect of the nitro group.

  • Steric hindrance from the pyridine ring may influence reaction rates with bulky nucleophiles .

Reduction of the Nitro Group

The nitro group on the pyridine ring can be selectively reduced to an amine, enabling further functionalization.

Reaction Type Reagents/Conditions Product Reference
Catalytic hydrogenationH₂, Pd/C (10% w/w), ethanol, RT, 4 h1-(3-Aminopyridin-2-yl)-2-chloro-1H-benzoimidazole
Zinc-mediated reductionZn dust, NH₄HCO₃, H₂O/IPA, 80°C, 2 h1-(3-Aminopyridin-2-yl)-2-chloro-1H-benzoimidazole (higher selectivity)

Key Findings :

  • Catalytic hydrogenation requires careful control to avoid over-reduction of the benzimidazole core.

  • Zinc-based reductions in aqueous IPA yield the amine without affecting the chlorine substituent .

Diazotization and Subsequent Transformations

The amine generated from nitro reduction can undergo diazotization, enabling coupling or cyclization reactions.

Reaction Type Reagents/Conditions Product Reference
DiazotizationNaNO₂, HCl, 0–5°C, 1 hDiazonium intermediate
Sandmeyer reactionCuCN, KCN, 60°C, 3 h1-(3-Cyanopyridin-2-yl)-2-chloro-1H-benzoimidazole
CyclizationAldehydes (e.g., benzaldehyde), H₂O/IPA, 85°C, 10 hImidazo[4,5-b]pyridine derivatives (e.g., fused tricyclic structures)

Key Findings :

  • Diazonium intermediates are versatile for introducing cyano, hydroxyl, or aryl groups .

  • Cyclization with aldehydes generates bioactive imidazo[4,5-b]pyridine scaffolds .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane, 100°C, 12 h2-Aryl-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 110°C, 24 h2-(Arylamino)-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole

Key Findings :

  • Coupling reactions expand structural diversity for medicinal chemistry applications .

  • Electron-deficient pyridine enhances the reactivity of the benzimidazole chlorine .

Functionalization via Nitro Group Reactivity

The nitro group can undergo electrophilic substitution or serve as a directing group.

Reaction Type Reagents/Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 h1-(3,5-Dinitropyridin-2-yl)-2-chloro-1H-benzoimidazole (minor product)
Nucleophilic aromatic substitutionKF, DMF, 120°C, 6 h1-(3-Fluoropyridin-2-yl)-2-chloro-1H-benzoimidazole (low yield)

Key Findings :

  • Further nitration is challenging due to steric and electronic deactivation by the existing nitro group .

  • Fluorination requires harsh conditions and yields are suboptimal .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzimidazole Derivatives

Compound Name Substituents on Benzimidazole Core Key Functional Groups Reference
This compound C2: Cl; N1: 3-nitropyridin-2-yl Chloro, nitro, pyridinyl Target
(E)-2-(1-Methyl-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-benzoimidazole N1: Hydrazinyl-pyridinyl Hydrazine, pyridinyl
Etonitazepyne C2: 4-Ethoxyphenylmethyl; C5: NO₂; N1: Pyrrolidinylethyl Ethoxyphenyl, nitro, pyrrolidinyl
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzoimidazole N1: 4-Chlorobenzyl; C2: Pyridin-2-yl Chlorobenzyl, pyridinyl
(E)-2-[5-(Phenyldiazenyl)pyridin-2-yl]-1H-benzoimidazole (L3) C2: Pyridin-2-yl with diazenyl at C5 Diazenyl, pyridinyl

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-nitro and chloro substituents contrast with the ethoxyphenyl (electron-donating) group in etonitazepyne and the diazenyl (electron-withdrawing) group in L3 . These differences influence electronic properties and reactivity.
  • Positional Effects : The nitro group on the pyridine ring (target compound) versus the benzimidazole ring (etonitazepyne) may alter coordination behavior or biological activity.

Key Observations :

  • Synthetic Routes : The target compound’s synthesis may parallel methods in , utilizing nucleophilic substitution (for chloro groups) or condensation reactions.
  • Thermal Stability: The 4-chlorobenzyl derivative exhibits thermal degradation onset at 220°C (TGA), suggesting moderate stability . The nitro group in the target compound may lower thermal stability compared to non-nitro analogs.

Table 3: Functional Properties of Analogs

Compound Name Key Properties Applications Reference
Etonitazepyne High-risk synthetic opioid; no therapeutic use Controlled substance (Schedule I)
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzoimidazole Fluorescence (λₑₘ = 450 nm), thermal stability Optoelectronic materials, bioimaging
Transition Metal Complexes () Electrochromism, redox activity Electrochemical sensors, catalysts
Dialifos () High acute toxicity Banned pesticide

Key Observations :

  • Biological Activity: Unlike etonitazepyne or Dialifos , the target compound’s nitro and chloro groups may confer non-biological utility (e.g., as a ligand or fluorescent probe).
  • Electrochemical Behavior : The hydrazinyl-pyridinyl ligand in shows reversible redox transitions (Mn²⁺/Mn³⁺ at +0.78 V), suggesting that the target compound’s nitro group could enhance redox activity for sensor applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyridines and benzimidazole precursors. For example, a two-step approach involves (1) nitration of pyridine derivatives to introduce the nitro group at position 3, followed by (2) coupling with 2-chloro-benzimidazole under basic conditions (e.g., K₂CO₃ in DMF) to form the final product. Characterization often includes elemental analysis, IR spectroscopy (to confirm C–N and NO₂ stretches), and NMR (to verify substitution patterns) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the integration and chemical environment of the pyridine and benzimidazole protons (e.g., shifts at δ 8.5–9.0 ppm for nitro-pyridine protons).
  • IR Spectroscopy : To identify functional groups like C–Cl (~750 cm⁻¹) and NO₂ (~1520 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : For molecular weight confirmation.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, with decomposition temperatures typically >250°C .

Q. What are the primary structural features influencing the compound’s physicochemical properties?

  • Methodological Answer : The planar benzimidazole core and non-planar pyridine ring (dihedral angle ~22.5–25.5°) create steric hindrance, affecting solubility. The electron-withdrawing nitro group enhances electrophilicity, while the chloro substituent increases lipophilicity. These features are confirmed via X-ray crystallography and computational modeling .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a non-planar geometry between the benzimidazole and pyridine rings (dihedral angle ~25.5°). Intermolecular N–H⋯O and C–H⋯O hydrogen bonds with counterions (e.g., perchlorate) stabilize the crystal lattice. π-π stacking between benzimidazole groups (3.69 Å separation) further contributes to packing efficiency. These insights guide solubility optimization and co-crystal design .

Q. What strategies resolve contradictions in bioactivity data across structurally similar benzimidazole derivatives?

  • Methodological Answer : Discrepancies in DNA-binding or enzyme inhibition assays often arise from substituent positioning. For example:

  • Nitro Group Placement : Derivatives with nitro groups at pyridine position 3 (vs. 4) show enhanced intercalation due to improved planarity.
  • Substituent Tuning : Comparative docking studies (e.g., AutoDock Vina) can identify steric clashes or electronic mismatches in active sites. Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can computational methods predict the compound’s binding interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., Glide, GOLD) and molecular dynamics simulations are used to model interactions with targets like DNA topoisomerases. Key steps include:

  • Protein Preparation : Retrieve target structures from PDB (e.g., 1TJI for topoisomerase II) and optimize protonation states.
  • Binding Pose Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, nitro-pyridine derivatives show stronger π-π interactions with aromatic amino acids (e.g., Phe506 in topoisomerase II) than non-nitrated analogues .

Q. What are the mechanistic insights into the compound’s thermal degradation pathways?

  • Methodological Answer : TGA-DSC coupled with gas chromatography-mass spectrometry (GC-MS) identifies degradation products. For this compound, primary degradation at ~300°C involves cleavage of the nitro group (NO₂ → NO) and subsequent benzimidazole ring fragmentation. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) calculates activation energy (Eₐ ~120 kJ/mol), informing storage stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
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2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole

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